molecular formula C10H12N4OS B4711584 1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4711584
M. Wt: 236.30 g/mol
InChI Key: YTDQAKAQVJPCRI-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using reagents like iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for studying antibacterial, antifungal, and antiviral properties.

    Medicine: Due to its potential anticancer properties, it is being explored for use in cancer treatment.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

What sets 1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone apart is its unique ethylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(2-ethylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-16-10-12-9-11-5-8(7(3)15)6(2)14(9)13-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDQAKAQVJPCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
1-[2-(Ethylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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